1,3,5-Triiodo-2-methoxybenzene
Overview
Description
1,3,5-Triiodo-2-methoxybenzene: is an organic compound with the molecular formula C7H5I3O . It is a derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by iodine atoms. This compound is known for its high molecular weight of 485.83 g/mol and is typically found in a solid state .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triiodo-2-methoxybenzene can be synthesized through the iodination of 2-methoxyanisole. The process involves the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is typically carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triiodo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of methoxy-substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of deiodinated anisole derivatives.
Scientific Research Applications
Chemistry: 1,3,5-Triiodo-2-methoxybenzene is used as a precursor in the synthesis of various organic compounds. Its high iodine content makes it valuable in halogen exchange reactions and as a reagent in organic synthesis .
Biology and Medicine: In biological research, this compound is used in the study of iodine metabolism and thyroid function. Its derivatives are explored for potential use in radiopharmaceuticals for imaging and therapeutic purposes .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 1,3,5-Triiodo-2-methoxybenzene involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. The methoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
2,4,6-Triiodoanisole: Similar structure but with different substitution pattern.
1,3,5-Triiodobenzene: Lacks the methoxy group, affecting its reactivity and applications.
2,4,6-Tribromoanisole: Bromine atoms instead of iodine, leading to different chemical properties.
Uniqueness: 1,3,5-Triiodo-2-methoxybenzene is unique due to its specific substitution pattern and the presence of both iodine and methoxy groups. This combination imparts distinct chemical reactivity and makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1,3,5-triiodo-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRLRKWYERBJCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596519 | |
Record name | 1,3,5-Triiodo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63238-41-5 | |
Record name | 1,3,5-Triiodo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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